3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid: is a heterocyclic compound that features a benzofuran core with an amino group at the 3-position and a carboxylic acid group at the same position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide . This reaction is carried out under mild conditions and yields the desired compound in reasonable to high yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex benzofuran derivatives .
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: Due to its biological activities, this compound is explored for its potential as a drug candidate. It has shown promise in preclinical studies for the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are employed in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with different substituents.
2,3-Dihydrobenzofuran-2-carboxylic acid: Lacks the amino group at the 3-position.
Uniqueness: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group at the 3-position. This structural feature contributes to its distinct chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C9H9NO3 |
---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3-amino-2H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c10-9(8(11)12)5-13-7-4-2-1-3-6(7)9/h1-4H,5,10H2,(H,11,12) |
InChI-Schlüssel |
FJGUEINCIYQLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2O1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.